molecular formula C17H18F3N3O2 B2858119 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034491-02-4

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2858119
CAS No.: 2034491-02-4
M. Wt: 353.345
InChI Key: XQAWIUASURTBHT-UHFFFAOYSA-N
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Description

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole core. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole ring can then be functionalized with appropriate substituents, such as the methyl group at the 5-position and the piperazine moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl ketones

  • Reduction: : Piperazine derivatives

  • Substitution: : Substituted isoxazoles

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: : Its derivatives may exhibit biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : It can be utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

This compound can be compared with other isoxazole derivatives and related compounds, such as:

  • Isoxazole: : A simpler isoxazole derivative without additional functional groups.

  • Trifluoromethylphenyl derivatives: : Compounds containing a trifluoromethyl group attached to a phenyl ring.

  • Piperazine derivatives: : Compounds containing a piperazine ring with various substituents.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, the isoxazole ring, and the piperazine moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-12-14(10-21-25-12)11-22-5-7-23(8-6-22)16(24)13-3-2-4-15(9-13)17(18,19)20/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAWIUASURTBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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